N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a thiophene-2-sulfonyl group and a 1,3-thiazol-2-yl moiety bearing a 2H-1,3-benzodioxol-5-yl substituent. The benzodioxol group is associated with enhanced metabolic stability and bioavailability, while the thiophene sulfonyl and thiazole moieties contribute to interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c24-19(13-5-7-23(8-6-13)31(25,26)18-2-1-9-29-18)22-20-21-15(11-30-20)14-3-4-16-17(10-14)28-12-27-16/h1-4,9-11,13H,5-8,12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDPNXZYJXMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzodioxole and thiophene sulfonyl groups. The final step involves the formation of the piperidine carboxamide moiety.
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzodioxole Introduction: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.
Thiophene Sulfonyl Group Addition: This step involves the sulfonylation of the thiophene ring using sulfonyl chlorides in the presence of a base such as pyridine.
Piperidine Carboxamide Formation: The final step is the coupling of the piperidine derivative with the carboxamide group, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole and piperidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and thiophene rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the thiazole ring can yield thiazolidines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving its molecular targets.
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole moieties may play a role in binding to the active site of the target, while the thiophene sulfonyl group could enhance the compound’s solubility and bioavailability. The piperidine carboxamide group may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of bioactive molecules, particularly in its use of sulfonamide, thiazole, and benzodioxol groups. Below is a comparative analysis of key analogues:
Structure-Activity Relationship (SAR)
- Thiophene sulfonyl group : Critical for interactions with hydrophobic pockets in enzyme active sites. Replacement with azepane-carbonyl (as in ) may alter binding affinity due to steric effects.
- Benzodioxol moiety : Enhances metabolic stability and membrane permeability compared to unsubstituted phenyl groups .
- Thiazole vs. thiadiazole : Thiazole-containing compounds (e.g., target compound) exhibit distinct electronic properties compared to thiadiazole derivatives (e.g., ), affecting π-stacking and hydrogen-bonding capabilities .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Analog () | Analog () |
|---|---|---|---|
| Molecular Weight | 519.64 g/mol | 503.68 g/mol | 520.62 g/mol |
| LogP (Predicted) | 3.2 | 3.5 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
| Rotatable Bonds | 6 | 7 | 8 |
Key Spectral Data
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing information from various studies to provide a comprehensive understanding of its pharmacological properties.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 399 Da. The compound features a piperidine core, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
| Property | Value |
|---|---|
| LogP | 3.85 |
| Heavy Atoms Count | 28 |
| Rotatable Bond Count | 5 |
| Number of Rings | 4 |
| Polar Surface Area (Å) | 113 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Research indicates that compounds with thiazole and piperidine moieties exhibit significant antibacterial properties. Studies have shown that derivatives of piperidine can inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the benzodioxole group may enhance these effects due to its electron-rich nature, which can interact favorably with bacterial enzymes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . Compounds similar to this one have demonstrated promising results in reducing enzyme activity, suggesting potential applications in treating cognitive disorders.
Anticancer Potential
Preliminary studies suggest that compounds containing the thiazole moiety may exhibit anticancer properties by inducing apoptosis in cancer cells . The mechanism is thought to involve the modulation of cell signaling pathways that regulate cell proliferation and survival.
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized various piperidine derivatives and tested their antibacterial efficacy. Among these, compounds similar to this compound showed significant inhibition against Salmonella Typhi and Pseudomonas aeruginosa, indicating a broad spectrum of antibacterial activity .
- Enzyme Inhibition Analysis : In another study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit AChE. The results indicated that modifications to the piperidine structure could enhance inhibitory potency, making it a candidate for further development in neuropharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
